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Compound of Interest

Compound Name: (S)-Cpp sodium

Cat. No.: B15569512 Get Quote

(S)-Cpp sodium, also referred to as (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid,

is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

[1][2][3][4][5] Due to its specific mechanism of action, it is widely utilized in rodent models to

investigate the role of NMDA receptors in various physiological and pathological processes

within the central nervous system.[1][5] Applications range from studying synaptic plasticity,

learning, and memory to exploring its potential as a neuroprotective agent in models of

seizures and excitotoxicity.[3][4]

Mechanism of Action
(S)-Cpp sodium exerts its effects by competing with the endogenous co-agonist glutamate at

its binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that,

upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[6] This

influx is a critical trigger for numerous downstream signaling cascades involved in synaptic

plasticity. By competitively binding to the glutamate site, (S)-Cpp sodium prevents channel

opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.[3] It is

noted to act on the external surface of the plasma membrane and is not taken up by the

glutamate transporter.[3]

Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of

CPP administration in mouse models.
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Table 1: Pharmacokinetic Properties of CPP in Mice

Parameter
Intravenous (i.v.)
Administration

Intraperitoneal (i.p.)
Administration

Reference

Dose 1 mg/kg 3 mg/kg [1]

Tmax (Plasma) 10 minutes Not Reported [1]

Cmax (Plasma) 2113 ± 202 ng/mL Not Reported [1]

Tmax (Brain) 15 minutes Not Reported [1]

Cmax (Brain) 23.9 ± 6.0 ng/g Not Reported [1]

Elimination Half-life

(t½) Plasma
8.8 minutes Not Reported [1][2][5]

Elimination Half-life

(t½) Brain
14.3 minutes Not Reported [1][2][5]

Brain-to-Plasma Ratio ~0.07 (1:18) ~0.06 [1][5]

Table 2: In Vivo Efficacy (ED₅₀/EC₅₀) of CPP in Mice via Intraperitoneal (i.p.) Administration
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Endpoint Assessed Mouse Strain
Effective Dose
(ED₅₀/EC₅₀)

Reference

Anticonvulsant Activity

(Audiogenic Seizures)
DBA/2 1.5 mg/kg [3]

Anticonvulsant Activity

(NMDA-induced

Seizures)

CF-1 1.9 mg/kg [3]

Motor Impairment

(Traction Reflex)
DBA/2 6.8 mg/kg [3]

Motor Impairment

(Traction Reflex)
CF-1 6.1 mg/kg [3]

Decrease in

Cerebellar cGMP

Levels

Not Specified 4.7 mg/kg [3]

Suppression of

Contextual Memory
Not Specified 2.3 mg/kg [4]

Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the mechanism of action of (S)-Cpp sodium and a typical

experimental workflow.
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Caption: Mechanism of (S)-Cpp sodium as a competitive NMDA receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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